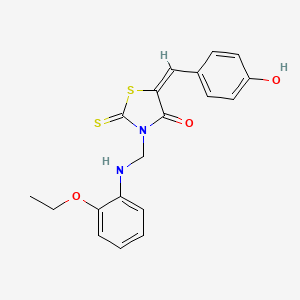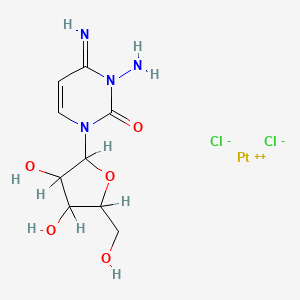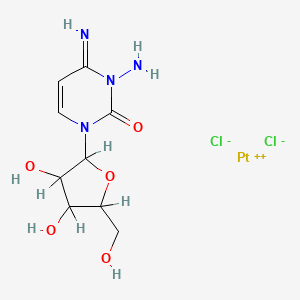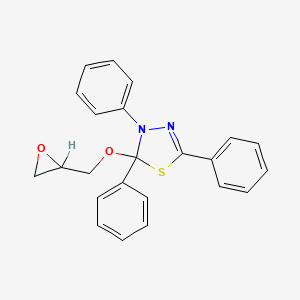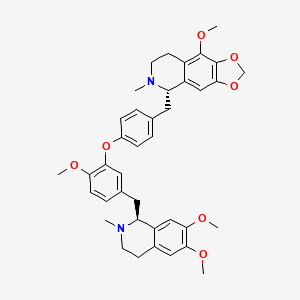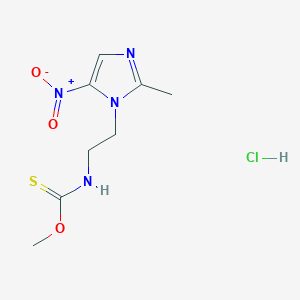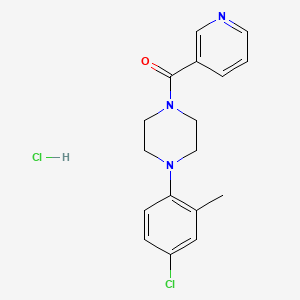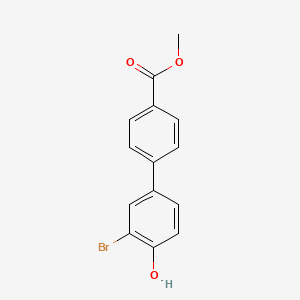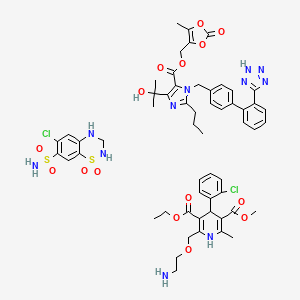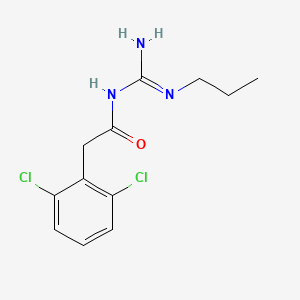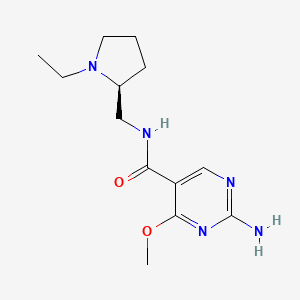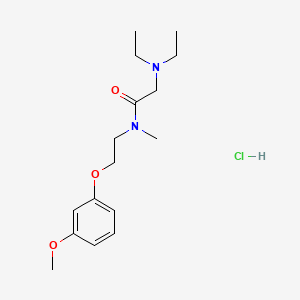
6-Methylergoline-8-beta-propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylergoline-8-beta-propionamide is a compound belonging to the ergoline family, which is a group of alkaloids derived from the ergot fungus. These compounds are known for their diverse pharmacological activities, including effects on the central nervous system and vascular system .
Métodos De Preparación
The synthesis of 6-Methylergoline-8-beta-propionamide typically involves the selective methylation of the N-6 position of ergoline. The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
6-Methylergoline-8-beta-propionamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
6-Methylergoline-8-beta-propionamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other ergoline derivatives.
Biology: The compound is studied for its effects on various biological systems, including its interaction with serotonin receptors.
Medicine: Research focuses on its potential therapeutic uses, particularly in treating conditions related to the central nervous system.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of 6-Methylergoline-8-beta-propionamide involves its interaction with specific molecular targets, such as serotonin receptors. This interaction can lead to various physiological effects, including modulation of neurotransmitter release and vascular smooth muscle contraction .
Comparación Con Compuestos Similares
6-Methylergoline-8-beta-propionamide can be compared with other ergoline derivatives, such as:
Lysergic acid: Known for its hallucinogenic properties.
Ergometrine: Used for its uterotonic effects.
LEK-8829 and LEK-8841: Potential antipsychotic agents with different pharmacological profiles
These compounds share a common ergoline skeleton but differ in their specific functional groups and pharmacological activities, highlighting the uniqueness of this compound .
Propiedades
Número CAS |
85352-48-3 |
|---|---|
Fórmula molecular |
C18H23N3O |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
3-[(6aR,9R)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]propanamide |
InChI |
InChI=1S/C18H23N3O/c1-21-10-11(5-6-17(19)22)7-14-13-3-2-4-15-18(13)12(9-20-15)8-16(14)21/h2-4,9,11,14,16,20H,5-8,10H2,1H3,(H2,19,22)/t11-,14?,16-/m1/s1 |
Clave InChI |
OUJCZXKRLGXYRN-YTXUZFAGSA-N |
SMILES isomérico |
CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CCC(=O)N |
SMILES canónico |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


